diisopropyl 5-{[(5-propyl-3-thienyl)carbonyl]amino}isophthalate
Overview
Description
Diisopropyl 5-{[(5-propyl-3-thienyl)carbonyl]amino}isophthalate is a complex organic compound that features a thiophene ring, an isophthalate core, and diisopropyl ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diisopropyl 5-{[(5-propyl-3-thienyl)carbonyl]amino}isophthalate typically involves multiple steps:
Formation of the Thiophene Derivative: The thiophene ring can be synthesized using methods such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Coupling with Isophthalate: The thiophene derivative is then coupled with isophthalate using a coupling agent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Esterification: The final step involves esterification with isopropanol under acidic conditions to form the diisopropyl ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield.
Chemical Reactions Analysis
Types of Reactions
Diisopropyl 5-{[(5-propyl-3-thienyl)carbonyl]amino}isophthalate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The ester groups can be substituted with other alcohols or amines.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Acid chlorides or anhydrides in the presence of a base like pyridine are used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various esters or amides depending on the substituent used.
Scientific Research Applications
Diisopropyl 5-{[(5-propyl-3-thienyl)carbonyl]amino}isophthalate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design due to its unique structural features.
Materials Science: The compound’s thiophene ring makes it a candidate for use in organic semiconductors and light-emitting diodes (OLEDs).
Biological Studies: Its interactions with biological molecules are of interest for developing new therapeutic agents.
Mechanism of Action
The mechanism by which diisopropyl 5-{[(5-propyl-3-thienyl)carbonyl]amino}isophthalate exerts its effects involves:
Comparison with Similar Compounds
Similar Compounds
Diisopropyl phthalate: A simpler ester of phthalic acid, used as a plasticizer.
Thiophene derivatives: Compounds like suprofen and articaine, which have medicinal applications.
Uniqueness
Diisopropyl 5-{[(5-propyl-3-thienyl)carbonyl]amino}isophthalate is unique due to its combination of a thiophene ring and an isophthalate core, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
dipropan-2-yl 5-[(5-propylthiophene-3-carbonyl)amino]benzene-1,3-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO5S/c1-6-7-19-11-17(12-29-19)20(24)23-18-9-15(21(25)27-13(2)3)8-16(10-18)22(26)28-14(4)5/h8-14H,6-7H2,1-5H3,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBKFYXZMXTXECF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=CS1)C(=O)NC2=CC(=CC(=C2)C(=O)OC(C)C)C(=O)OC(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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